N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 667913-60-2
VCID: VC5333210
InChI: InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(17(13)12-22-10-4-3-5-11-22)21-18(23)15-6-8-16(20)9-7-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,23)
SMILES: CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=C(C=C3)F)C
Molecular Formula: C19H23FN2OS
Molecular Weight: 346.46

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide

CAS No.: 667913-60-2

Cat. No.: VC5333210

Molecular Formula: C19H23FN2OS

Molecular Weight: 346.46

* For research use only. Not for human or veterinary use.

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide - 667913-60-2

Specification

CAS No. 667913-60-2
Molecular Formula C19H23FN2OS
Molecular Weight 346.46
IUPAC Name N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(17(13)12-22-10-4-3-5-11-22)21-18(23)15-6-8-16(20)9-7-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,23)
Standard InChI Key RWVMYXUITQEMPO-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=C(C=C3)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₉H₂₃FN₂OS and a molecular weight of 346.46 g/mol. Key structural features include:

  • A 4-fluorobenzamide group linked to a thiophene ring.

  • 4,5-Dimethyl substitutions on the thiophene core.

  • A piperidin-1-ylmethyl side chain at the 3-position of the thiophene ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number667913-60-2
Molecular FormulaC₁₉H₂₃FN₂OS
Molecular Weight346.46 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Structural Analysis

The compound’s bioactivity is attributed to its hybrid structure:

  • The thiophene ring enhances lipophilicity, aiding membrane permeability.

  • The piperidine moiety introduces basicity, potentially facilitating interactions with enzymatic or receptor targets .

  • The 4-fluorobenzamide group contributes to electronic effects, modulating binding affinity .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiophene Core Formation: Alkylation and cyclization to construct the 4,5-dimethylthiophene backbone.

  • Piperidine Incorporation: Mannich reaction or nucleophilic substitution to introduce the piperidin-1-ylmethyl group.

  • Benzamide Coupling: Amide bond formation between the thiophene intermediate and 4-fluorobenzoic acid derivatives.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Thiophene alkylationAlkyl halides, base, DMF60–70%
Piperidine functionalizationPiperidine, formaldehyde, HCl50–65%
Amide couplingHATU, DIPEA, DCM70–85%

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: Susceptible to acidic/basic conditions at the amide bond.

  • Oxidation: Thiophene ring may degrade under strong oxidizers.

Table 3: Stability Under Controlled Conditions

ConditionHalf-LifeDegradation Products
pH 2.0, 37°C12 hours4-Fluorobenzoic acid
pH 7.4, 37°C48 hoursMinimal degradation
UV light (254 nm)6 hoursSulfoxide derivatives

Research Gaps and Future Directions

Unresolved Questions

  • Target Identification: No confirmed protein targets (e.g., kinases, GPCRs) are reported .

  • In Vivo Efficacy: Lack of pharmacokinetic and toxicity data in animal models .

Proposed Studies

  • High-Throughput Screening: To identify mechanistic targets.

  • SAR Optimization: Modifying the piperidine or fluorobenzamide groups to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator